8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
CAS No.: 946230-99-5
Cat. No.: VC5432287
Molecular Formula: C22H23N5O4
Molecular Weight: 421.457
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946230-99-5 |
|---|---|
| Molecular Formula | C22H23N5O4 |
| Molecular Weight | 421.457 |
| IUPAC Name | 8-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
| Standard InChI | InChI=1S/C22H23N5O4/c1-3-31-17-9-7-16(8-10-17)26-11-12-27-21(29)19(24-25-22(26)27)20(28)23-14-15-5-4-6-18(13-15)30-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,23,28) |
| Standard InChI Key | QRDNYANNJGOZDJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC(=CC=C4)OC |
Introduction
8-(4-Ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,] triazine-3-carboxamide is a synthetic organic compound belonging to the imidazo[2,1-c] triazine class. It has garnered attention in medicinal chemistry for its structural complexity and potential biological activities. Below is a comprehensive analysis of its properties, synthesis, and research applications.
Synthesis and Chemical Reactivity
The synthesis involves multi-step organic reactions, including:
-
Core Formation: Cyclization reactions to construct the imidazo[2,1-c]triazine backbone.
-
Functionalization: Introduction of ethoxyphenyl and 3-methoxybenzyl groups via nucleophilic substitution or coupling reactions.
Advanced techniques like microwave-assisted synthesis or continuous flow chemistry are employed to enhance yield and efficiency. The compound’s reactivity is modulated by its electron-rich aromatic substituents, enabling participation in further derivatization for structure-activity relationship (SAR) studies.
Biological Activities and Mechanisms
Imidazo[2,1-c]triazine derivatives exhibit broad biological activities, including:
Antibacterial and Anti-inflammatory Properties
-
Structural analogs show moderate activity against Gram-positive bacteria and COX-2 inhibition.
Research Applications
| Application | Description | Source |
|---|---|---|
| Medicinal Chemistry | SAR studies to optimize bioavailability and target affinity | |
| Pharmacology | Tool compound for studying enzyme/receptor interactions | |
| Drug Development | Precursor for novel therapeutic agents |
Comparative Analysis with Structural Analogs
| Feature | 3-Methoxybenzyl Derivative (This Compound) | 4-Methoxybenzyl Analog |
|---|---|---|
| Molecular Weight | 421.457 g/mol | 421.457 g/mol |
| Substituent Position | Meta (3-OCH₃) | Para (4-OCH₃) |
| Biological Activity | Enhanced solubility | Higher metabolic stability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume